molecular formula C18H39NO2 B12656084 Diethylammonium myristate CAS No. 94333-64-9

Diethylammonium myristate

Cat. No.: B12656084
CAS No.: 94333-64-9
M. Wt: 301.5 g/mol
InChI Key: KPGHZILWDLGBSJ-UHFFFAOYSA-N
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Description

Diethylammonium myristate is a chemical compound with the molecular formula C18H39NO2. It is an ammonium salt derived from myristic acid, a 14-carbon saturated fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylammonium myristate can be synthesized through the neutralization reaction between myristic acid and diethylamine. The reaction typically involves dissolving myristic acid in an organic solvent such as ethanol, followed by the addition of diethylamine. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where myristic acid and diethylamine are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through processes such as filtration and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethylammonium myristate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.

    Reduction: Reduction reactions can convert the ammonium salt back to the primary amine and fatty acid.

    Substitution: The compound can participate in substitution reactions where the ammonium group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Myristic acid and diethylamine.

    Reduction: Primary amine and fatty acid.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Diethylammonium myristate has several applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is studied for its role in protein myristoylation, a process where myristic acid is covalently attached to proteins, influencing their function and localization.

    Medicine: Research explores its potential in drug delivery systems, particularly in enhancing the permeability of drugs through biological membranes.

    Industry: It is used in the production of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of diethylammonium myristate involves its interaction with biological membranes and proteins. The myristate moiety can insert into lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound can facilitate the myristoylation of proteins, a post-translational modification that affects protein localization and function.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium myristate
  • Diethylammonium palmitate
  • Diethylammonium stearate

Uniqueness

Diethylammonium myristate is unique due to its specific chain length (14 carbons) and the presence of the diethylammonium group. This combination imparts distinct physicochemical properties, such as solubility and emulsifying capability, making it suitable for specific applications in research and industry.

Properties

CAS No.

94333-64-9

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

IUPAC Name

N-ethylethanamine;tetradecanoic acid

InChI

InChI=1S/C14H28O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-3-5-4-2/h2-13H2,1H3,(H,15,16);5H,3-4H2,1-2H3

InChI Key

KPGHZILWDLGBSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)O.CCNCC

Origin of Product

United States

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